N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methoxy group, and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 2,4-dimethylphenol.
Formation of Intermediate: The 5-amino-2-methoxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acyl chloride intermediate is then reacted with 2,4-dimethylphenol in the presence of a base such as triethylamine (TEA) to form the desired acetamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro compounds
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted acetamide derivatives
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(5-Amino-2-methoxyphenyl)-2-phenoxyacetamide, N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness: The presence of the 2,4-dimethylphenoxy group distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₀N₂O₃
- Molecular Weight : 300.36 g/mol
- CAS Number : 1020054-36-7
The compound features an amine functional group, a methoxy group, and a dimethylphenoxy moiety, contributing to its lipophilicity and biological interactions. The structural characteristics enhance its ability to interact with various biological targets.
This compound exhibits its biological activity through several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Interaction : It could interact with various receptors, influencing cellular signaling processes.
- Cellular Pathways : The compound may interfere with cellular processes such as apoptosis and proliferation, which are critical in cancer biology.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses.
Neuroprotective Activity
In studies involving neuroprotection, this compound has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. For instance, it exhibited protective effects in PC12 cells against sodium nitroprusside-induced damage, suggesting potential applications in neurodegenerative diseases .
Research Findings and Case Studies
Applications in Drug Development
Given its diverse biological activities, this compound is being investigated as a lead compound for drug development. Its structure allows for modifications that could enhance efficacy and selectivity against specific targets.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-6-15(12(2)8-11)22-10-17(20)19-14-9-13(18)5-7-16(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKFRWEVYDYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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